molecular formula C14H20O5 B14363327 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol CAS No. 91471-10-2

1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol

Katalognummer: B14363327
CAS-Nummer: 91471-10-2
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: WWTMRXLYXRIGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol is an organic compound characterized by its unique chemical structure, which includes a methoxy group, an oxane ring, and a phenyl group

Vorbereitungsmethoden

The synthesis of 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol typically involves multiple steps, including the formation of the oxane ring and the introduction of the methoxy and phenyl groups. Common synthetic routes may involve the use of reagents such as methanol, phenol, and oxirane under specific reaction conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency.

Analyse Chemischer Reaktionen

1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant or anti-inflammatory agent.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares the methoxy and phenyl groups but differs in the presence of a propenyl group.

    3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid: Contains multiple hydroxyl groups and a more complex structure.

Eigenschaften

CAS-Nummer

91471-10-2

Molekularformel

C14H20O5

Molekulargewicht

268.30 g/mol

IUPAC-Name

1-[3-methoxy-4-(oxan-2-yloxy)phenyl]ethane-1,2-diol

InChI

InChI=1S/C14H20O5/c1-17-13-8-10(11(16)9-15)5-6-12(13)19-14-4-2-3-7-18-14/h5-6,8,11,14-16H,2-4,7,9H2,1H3

InChI-Schlüssel

WWTMRXLYXRIGTG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(CO)O)OC2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.